molecular formula C19H21BClFO3 B6301389 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester CAS No. 2121512-22-7

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester

Cat. No.: B6301389
CAS No.: 2121512-22-7
M. Wt: 362.6 g/mol
InChI Key: KVGNJPVXQBLIMR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound’s mode of action is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the boronic ester participates in a transmetalation process, where it transfers its organoboron group to a palladium catalyst . This process allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound may participate, is a key step in many synthetic pathways for the production of pharmaceuticals, agrochemicals, and organic materials .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity can be influenced by its pinacol ester group .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the production of various chemical products .

Action Environment

The action of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester, like other boronic esters, can be influenced by environmental factors such as temperature and pH . For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-benzyloxy-3-chloro-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography .

Scientific Research Applications

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

Comparison with Similar Compounds

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester is unique due to its specific substituents, which provide distinct reactivity and selectivity in cross-coupling reactions . Similar compounds include:

Properties

IUPAC Name

2-(3-chloro-5-fluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)15-10-14(22)11-16(21)17(15)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGNJPVXQBLIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125290
Record name 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-22-7
Record name 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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